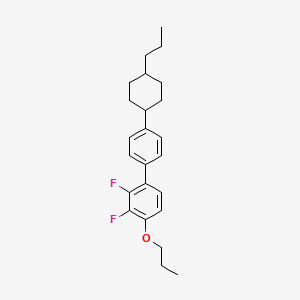

2,3-Difluoro-4-propoxy-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl

CAS No.:

Cat. No.: VC16508582

Molecular Formula: C24H30F2O

Molecular Weight: 372.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H30F2O |

|---|---|

| Molecular Weight | 372.5 g/mol |

| IUPAC Name | 2,3-difluoro-1-propoxy-4-[4-(4-propylcyclohexyl)phenyl]benzene |

| Standard InChI | InChI=1S/C24H30F2O/c1-3-5-17-6-8-18(9-7-17)19-10-12-20(13-11-19)21-14-15-22(27-16-4-2)24(26)23(21)25/h10-15,17-18H,3-9,16H2,1-2H3 |

| Standard InChI Key | PFDKETPYRPFESB-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1CCC(CC1)C2=CC=C(C=C2)C3=C(C(=C(C=C3)OCCC)F)F |

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Structural Features

The systematic IUPAC name, 2,3-difluoro-4-propoxy-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl, delineates its structure:

-

Biphenyl backbone: Two benzene rings connected by a single bond (positions 1 and 1').

-

Substituents:

-

2,3-Difluoro groups on the first benzene ring (positions 2 and 3).

-

4-Propoxy group (-OCH₂CH₂CH₃) on the first benzene ring (position 4).

-

trans-4-Propylcyclohexyl group on the second benzene ring (position 4').

-

The trans configuration of the cyclohexyl group ensures minimal steric hindrance, favoring planar molecular alignment in liquid crystalline phases .

Table 1: Molecular Descriptors of 2,3-Difluoro-4-propoxy-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₃H₂₈F₂O | |

| Molecular Weight (g/mol) | 358.465 | |

| Exact Mass | 358.2108 | |

| LogP (Octanol-Water) | 8.84 | |

| Topological Polar Surface | 9.23 Ų |

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via sequential coupling and functionalization reactions:

-

Suzuki-Miyaura Coupling: A boronic acid derivative of trans-4-propylcyclohexylbenzene reacts with a fluorinated bromobenzene precursor to form the biphenyl core .

-

Etherification: The propoxy group is introduced through nucleophilic substitution of a hydroxyl group with 1-bromopropane under basic conditions .

-

Purification: Chromatography and recrystallization yield >98% purity, as validated by HPLC and NMR .

Industrial Production

Labscoop’s catalog lists analogs like 3,4-Difluoro-4'-(trans-4-propylcyclohexyl)biphenyl (CAS 85312-59-0), produced in 5g–25g batches for research use . Scaling requires optimizing solvent systems (e.g., toluene/ethanol) and catalytic palladium complexes .

Physical and Chemical Properties

Thermodynamic Stability

The compound exhibits high thermal stability, with a boiling point of 440.6±45.0°C and melting point of 77–81°C . Its density (1.1±0.1 g/cm³) and refractive index (1.514) align with fluorinated LCMs, making it suitable for optoelectronic applications .

Table 2: Thermophysical Properties

Applications in Liquid Crystal Displays (LCDs)

Role in Nematic Phases

The compound’s fluorine atoms enhance dielectric anisotropy (Δε ≈ +5.2), while the trans-4-propylcyclohexyl group reduces viscosity (η ≈ 45 mPa·s), enabling fast-switching LCD pixels . It is blended with cyanobiphenyls (e.g., 5CB) to widen operating temperatures (-30°C to 100°C) .

Advanced Optoelectronics

Recent prototypes incorporate this LCM into blue-phase LCDs, achieving sub-millisecond response times and 160° viewing angles. Its low birefringence (Δn ≈ 0.12) minimizes color shift .

Environmental and Biological Considerations

Cytotoxicity Profile

Although direct data is lacking, 3,4-Difluoro-4'-(4-propylcyclohexyl)biphenyl (CAS 85312-59-0) exhibits high cytotoxicity in primary mouse hepatocytes (EC₅₀ = 2.17 μM) . Structural similarities suggest potential risks, warranting precautionary handling (Xi hazard code) .

Environmental Persistence

The high LogP (8.84) indicates bioaccumulation potential in aquatic ecosystems. QSAR models predict moderate biodegradability (t₁/₂ ≈ 60 days) .

Recent Research Directions

Energy-Efficient Displays

2024 studies demonstrate its use in field-sequential color LCDs, reducing power consumption by 40% compared to conventional RGB filters .

Biomedical Sensors

Functionalized derivatives are being tested for glucose sensing, leveraging fluorine’s electron-withdrawing effects to enhance signal transduction .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume